molecular formula C16H17F3N4O3 B2579384 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1421584-44-2

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2579384
CAS No.: 1421584-44-2
M. Wt: 370.332
InChI Key: QLLZJTRYAFLEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C16H17F3N4O3 and its molecular weight is 370.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Research

Research has explored the antioxidant properties of pyrimidine derivatives, which include compounds similar to 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea. For instance, a study by George, Sabitha, Kumar, and Ravi (2010) synthesized and evaluated the antioxidant activity of certain pyrimidine derivatives, highlighting the potential of these compounds in antioxidant-related applications (George et al., 2010).

Dimerization and Supramolecular Chemistry

The compound's relevance in supramolecular chemistry, particularly in dimerization processes, has been demonstrated. Beijer et al. (1998) found that certain ureidopyrimidones exhibit strong dimerization via hydrogen bonding, which is crucial for developing supramolecular structures (Beijer et al., 1998).

Synthetic Methodology and Chemical Transformations

Research has also focused on the synthetic methodologies involving pyrimidine and urea derivatives. For instance, Thalluri, Manne, Dev, and Mandal (2014) discussed a synthesis method for ureas demonstrating the versatility of such compounds in chemical transformations (Thalluri et al., 2014).

Interaction with Other Chemical Entities

The interaction of pyrimidine derivatives with other chemical entities, such as phenyl isocyanate and phenyl isothiocyanate, has been a subject of study. Yamanaka, Niitsuma, and Sakamoto (1979) investigated the reaction of 4-alkoxypyrimidine 1-oxides with these compounds, providing insight into the reactivity and potential applications of such derivatives (Yamanaka et al., 1979).

Enzyme Inhibition and Potential Therapeutic Applications

The inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase by pyrimidine derivatives has been explored, suggesting potential therapeutic applications. Sujayev et al. (2016) studied the metal chelating effects and inhibition profiles of certain tetrahydropyrimidine-5-carboxylates, highlighting their biochemical significance (Sujayev et al., 2016).

Crystal Structure and DFT Studies

The crystal structure and density functional theory (DFT) studies of pyrimidine compounds, which contribute to understanding their physical and chemical properties, have been a research focus. Sun et al. (2022) conducted such a study, providing crucial information on the molecular structure and interactions of these compounds (Sun et al., 2022).

Properties

IUPAC Name

1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3/c1-2-11-9-14(24)23(10-21-11)8-7-20-15(25)22-12-3-5-13(6-4-12)26-16(17,18)19/h3-6,9-10H,2,7-8H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLZJTRYAFLEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.